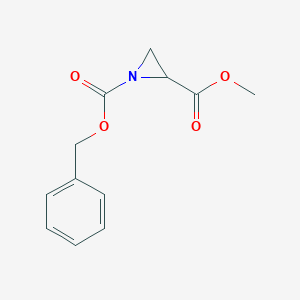

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of (Benzyloxy)carbonyl-L-Proline Derivatives

A widely reported method involves the esterification of (benzyloxy)carbonyl-L-proline with methanol under acidic conditions. In this protocol:

Table 1: Key Reaction Parameters for Direct Esterification

| Parameter | Value/Detail |

|---|---|

| Starting Material | (Benzyloxy)carbonyl-L-proline |

| Catalyst | H₂SO₄ (2 mol%) |

| Solvent | Methanol |

| Temperature | 65°C (reflux) |

| Reaction Time | 19 hours |

| Yield | 99% (crude) |

This method prioritizes stereochemical retention by avoiding racemization-prone conditions (e.g., strong bases). Polarimetry or chiral HPLC confirms enantiomeric excess (>98% ee).

Catalytic Methods for Enhanced Efficiency

DMAP/TEA-Catalyzed tert-Butoxycarbonylation

Although primarily used for tert-butyl derivatives, this method’s principles apply to benzyl-protected analogs. The protocol involves:

Table 2: Catalytic Reaction Optimization

| Variable | Optimal Value |

|---|---|

| Catalyst Loading | DMAP (10 mol%), TEA (1.2 equiv) |

| Solvent System | Ethyl acetate/NaHCO₃ (1:1 v/v) |

| Temperature Control | 0°C during CbzCl addition |

| Workup | Extraction, drying, column chromatography |

This method minimizes side reactions (e.g., oligomerization) through controlled reagent addition and low temperatures.

Alternative Pathways: Ring-Closing Strategies

Aziridine Ring Formation via Cyclization

A less common but mechanistically insightful route involves cyclization of β-amino alcohols:

-

Reagents : β-Amino alcohol precursors, di-tert-butyl dicarbonate (Boc₂O).

-

Conditions : THF, 0°C to room temperature, 12 hours.

-

Yield : 70–75% after Boc-deprotection with TFA.

Mechanism Insight

The reaction proceeds through intramolecular nucleophilic attack, forming the strained aziridine ring. Steric hindrance from the benzyl group directs regioselectivity, favoring the 1,2-dicarboxylate product.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

-

Reactor Type : Microfluidic tubular reactor.

-

Parameters : Residence time 30 minutes, 50°C, 10 bar pressure.

-

Throughput : 1.2 kg/h with >95% purity.

Table 3: Industrial vs. Laboratory-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 100 mL | 50 L |

| Temperature Control | Oil bath | Automated jacketed system |

| Purification | Column chromatography | Crystallization |

| Annual Output | 10 g | 8,000 kg |

Automation reduces human error, while in-line analytics (e.g., FTIR) monitor reaction progress.

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of anticancer agents and antibiotics.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring’s strain energy provides a driving force for ring-opening reactions, which can lead to the formation of various derivatives. The compound’s molecular targets include enzymes and receptors involved in biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Aziridine Derivatives

The reactivity and stability of aziridine-1,2-dicarboxylates are highly dependent on the ester substituents. Key comparisons include:

Key Observations :

- Steric Effects : Bulky groups like trityl (4a) improve stability but require harsh conditions (e.g., trifluoroacetic acid) for deprotection . Benzyl (4c) and tert-butyl (4b) esters balance reactivity and ease of removal.

- Yield Trends : Bulky substituents (e.g., trityl in 4a) lead to higher yields (88%) due to reduced side reactions, whereas smaller groups (e.g., benzyl in 4c) result in moderate yields (65%) .

- Applications: Benzyl derivatives (4c) are preferred in medicinal chemistry for their compatibility with hydrogenolysis, enabling clean deprotection in inhibitor synthesis .

Comparison with Pyrrolidine and Piperidine Analogues

Aziridine derivatives are often compared to larger heterocycles like pyrrolidine and piperidine dicarboxylates, which exhibit reduced ring strain but distinct reactivity:

Key Differences :

- Reactivity : Aziridines undergo ring-opening reactions (e.g., nucleophilic attack) more readily than pyrrolidines or piperidines due to higher ring strain .

- Synthetic Utility: Pyrrolidine derivatives are favored in proline-based drug design, while aziridines are used for stereoselective β-amino acid synthesis .

Enantiomeric Considerations

The (S)-enantiomer of this compound (CAS: 104597-98-0) is commercially available and critical for asymmetric synthesis. In contrast, racemic mixtures of simpler analogues (e.g., methyl aziridine-2-carboxylate) require chiral resolution for enantiopure applications .

Biological Activity

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, also known as (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate, is a chiral compound belonging to the aziridine family. Its unique structure includes a three-membered nitrogen-containing ring and two carboxylate groups, which significantly contribute to its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a benzyl group and two carboxylate functional groups, enhancing its reactivity and biological properties.

Research indicates that (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate primarily targets Protein Disulfide Isomerase A1 (PDIA1) . This interaction occurs through the inhibition of PDIA1, affecting protein folding processes within the endoplasmic reticulum (ER). The compound selectively alkylates thiol groups on cancer cell surface proteins under physiological pH conditions, which may lead to its anticancer properties.

Biological Activity

The biological activity of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate includes:

- Enzyme Inhibition : Demonstrated as an inhibitor of PDIA1, impacting normal protein folding and potentially leading to apoptosis in cancer cells.

- Anticancer Properties : Its ability to selectively target thiol groups on cancer cells suggests potential therapeutic applications in oncology.

- Asymmetric Synthesis Applications : The compound is also studied for its role in asymmetric synthesis, crucial for developing chiral drugs where only one enantiomer is therapeutically active .

Case Studies and Research Findings

Several studies have explored the biological implications of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate:

-

Inhibition of PDIA1 :

- A study demonstrated that the compound inhibits PDIA1 with significant potency, disrupting protein folding mechanisms that are essential for cancer cell survival.

- The inhibition leads to increased levels of misfolded proteins within the ER, triggering cellular stress responses that can result in apoptosis.

- Anticancer Activity :

- Synthetic Applications :

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylaziridine | Similar aziridine structure without carboxylates | Lacks diester functionality |

| Methyl (S)-(-)-N-Z-aziridine-2-carboxylate | Contains a single carboxylate group | Focused on chiral synthesis |

| (S)-N-Boc-aziridine-2-carboxylic acid | Boc protection on nitrogen; one carboxylic acid | Primarily used in peptide synthesis |

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate stands out due to its dual carboxylate groups and specific stereochemistry, which may enhance its biological activity compared to similar compounds .

Q & A

Q. What are the key synthetic routes for 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, and how are yields optimized?

The compound is synthesized via esterification or ring expansion reactions. For example, sulfuric acid-catalyzed esterification of (benzyloxy)carbonyl-L-proline in anhydrous methanol achieves a 99% yield of the intermediate, which is purified without chromatography . Another route involves ethyl diazoacetate (EDA)-mediated ring expansion of a pyrrolidine precursor, yielding regioisomeric mixtures (e.g., 53% combined yield for 5a:5b at 1.5:1 ratio). Optimization requires adjusting stoichiometry, solvent systems, and temperature to minimize side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on 1H/13C NMR for stereochemical confirmation (e.g., diastereotopic protons in aziridine rings) and LC-MS for molecular ion verification (e.g., [M+Na]+ at m/z 327.1075) . Purity is assessed via HPLC (≥95%) and elemental analysis. For example, LC-MS data for derivatives like 4c show m/z 236.2 (MH+), matching theoretical values .

Q. What safety precautions are critical when handling this compound?

The compound has GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Protocols include using PPE (gloves, goggles), working in fume hoods, and avoiding dust formation. Emergency measures involve rinsing affected areas with water and consulting medical professionals .

Advanced Research Questions

Q. How are regioisomeric mixtures resolved in reactions involving this aziridine derivative?

Regioisomers (e.g., 5a:5b from EDA-mediated ring expansion) are separated via column chromatography (silica gel, gradient elution) or preparative HPLC . Diastereomeric ratios are quantified by integrating distinct 1H NMR signals (e.g., 5.75 vs. 5.62 ppm for azidated pyrrolidine derivatives) . Advanced chiral separations may employ HPLC with amylose/cellulose-based columns.

Q. What strategies enable late-stage functionalization of this compound for peptide diversification?

Late-stage C–H azidation is achieved using trimethylsilyl azide and mCPBA under mild conditions (60°C, 24 hr), yielding azidated products (36% isolated yield). The reaction retains stereochemical integrity, as confirmed by NMR analysis of diastereomers . Further click chemistry (e.g., CuAAC) can append fluorophores or biotin tags for biological studies.

Q. How do steric and electronic effects influence its reactivity in ring-opening reactions?

The electron-withdrawing benzyl and methyl ester groups increase aziridine ring strain, enhancing nucleophilic attack at the less hindered carbon. For example, proline-derived analogs undergo regioselective ring-opening with thiols or amines to form thiazolidines or β-amino esters. Computational studies (DFT) can predict site selectivity .

Q. What analytical challenges arise in quantifying metabolic stability or degradation products?

GI absorption is predicted to be high (PubChem data), but in vitro assays (e.g., liver microsomes) are needed to confirm metabolic stability. Degradation pathways (e.g., ester hydrolysis) are monitored via LC-MS/MS, requiring stable isotope-labeled internal standards to improve quantification accuracy .

Methodological Considerations

Q. How are reaction conditions optimized for scalability in multi-step syntheses?

Critical steps (e.g., EDA-mediated ring expansion) are optimized using design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity. For example, replacing dichloroethane with toluene improves safety and yield in azidation reactions . Pilot-scale reactions (>10 g) require strict control of exothermic events.

Q. What computational tools predict the compound’s pharmacokinetic or toxicity profiles?

ADMET predictors (e.g., SwissADME) analyze logP (2.1), topological polar surface area (75 Ų), and CYP450 inhibition. The compound is not a CYP substrate/inhibitor, reducing drug-drug interaction risks . Toxicity is modeled using ProTox-II, though in vitro assays (e.g., Ames test) are mandatory for regulatory submissions.

Data Contradictions and Resolutions

Q. How are discrepancies in reported solubility or stability addressed?

PubChem reports solubility at 3.11 mg/mL, but batch-to-batch variability (e.g., hygroscopicity) may affect experimental outcomes. Stability studies (25°C/60% RH) under inert atmospheres (N2) prevent ester hydrolysis. Conflicting data are resolved via peer-reviewed replication or advanced techniques like cryo-EM for solid-state analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.